2-bromo-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
2-bromo-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C15H14BrNO It is a brominated derivative of benzamide, where the bromine atom is attached to the benzene ring, and the benzamide group is substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4-methylphenyl)methyl]benzamide typically involves the bromination of N-(4-methylbenzyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where N-(4-methylbenzyl)benzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-bromo-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-methylphenyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzamide group can facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylbenzyl)benzamide
- **2
Properties
Molecular Formula |
C15H14BrNO |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
2-bromo-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
LGOYBWKAINCSSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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